molecular formula C7H10O2S B3005839 1-(3-Methylthiophen-2-yl)ethane-1,2-diol CAS No. 1555852-04-4

1-(3-Methylthiophen-2-yl)ethane-1,2-diol

Cat. No.: B3005839
CAS No.: 1555852-04-4
M. Wt: 158.22
InChI Key: FMTZGSUCDJIDPS-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H10O2S It features a thiophene ring, which is a five-membered ring containing sulfur, and two hydroxyl groups attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 1-(3-Methylthiophen-2-yl)ethane, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic oxidation. Catalysts like transition metal complexes can be employed to facilitate the hydroxylation reaction, making the process more efficient and cost-effective . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylthiophen-2-yl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTZGSUCDJIDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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